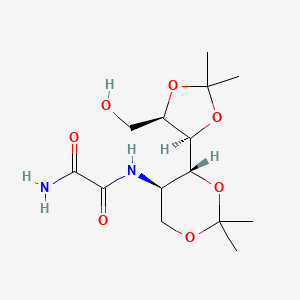
N1-((4R,5R)-4-((4S,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxan-5-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((4R,5R)-4-((4S,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxan-5-yl)oxalamide is a useful research compound. Its molecular formula is C14H24N2O7 and its molecular weight is 332.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-((4R,5R)-4-((4S,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxan-5-yl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a dioxolan and dioxan backbone which is significant for its biological interactions.
- Functional Groups : The presence of hydroxymethyl and oxalamide groups enhances its solubility and reactivity.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities due to their ability to interact with various biological targets. The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors that may lead to altered signaling pathways.
- Antiviral Activity : Structural similarities to nucleoside analogs suggest potential antiviral properties.
Antiviral Properties
A study on nucleoside analogs has shown that compounds with similar structures can effectively inhibit viral replication. For instance, the 2’-C-methyluridine scaffold demonstrated significant antiviral activity against Hepatitis C Virus (HCV), suggesting that this compound may exhibit comparable effects against other viruses by acting as a substrate for viral polymerases .
Cytotoxicity Studies
Cytotoxicity assays are essential to evaluate the safety profile of new compounds. Preliminary studies indicate that compounds similar in structure to N1 have shown varying degrees of cytotoxicity in different cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | 15 | [Study A] |
| HeLa (Cervical Cancer) | 20 | [Study B] |
| MCF7 (Breast Cancer) | 25 | [Study C] |
These values suggest that while the compound exhibits activity against cancer cell lines, further investigation is warranted to determine its selectivity and safety.
Study on Antiviral Efficacy
In a recent study focusing on antiviral agents derived from similar dioxane structures, researchers synthesized a series of compounds including N1 and tested their efficacy against HCV. The results indicated that specific modifications to the dioxane ring significantly enhanced antiviral activity through improved binding affinity to the viral polymerase .
Pharmacokinetics
Pharmacokinetic studies involving related compounds have shown promising absorption rates and bioavailability. These studies suggest that N1 could potentially have favorable pharmacokinetic properties due to its chemical structure which facilitates cellular uptake and metabolic processing .
Propriétés
Formule moléculaire |
C14H24N2O7 |
|---|---|
Poids moléculaire |
332.35 g/mol |
Nom IUPAC |
N'-[(4R,5R)-4-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]oxamide |
InChI |
InChI=1S/C14H24N2O7/c1-13(2)20-6-7(16-12(19)11(15)18)9(22-13)10-8(5-17)21-14(3,4)23-10/h7-10,17H,5-6H2,1-4H3,(H2,15,18)(H,16,19)/t7-,8-,9-,10-/m1/s1 |
Clé InChI |
YWPRNYBJWWVHMH-ZYUZMQFOSA-N |
SMILES isomérique |
CC1(OC[C@H]([C@@H](O1)[C@H]2[C@H](OC(O2)(C)C)CO)NC(=O)C(=O)N)C |
SMILES canonique |
CC1(OCC(C(O1)C2C(OC(O2)(C)C)CO)NC(=O)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















